2-Morpholinoethanesulfonic acid hydrate
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, an efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones using 2-morpholinoethanesulfonic acid as a catalyst is described, highlighting its potential as a new organocatalyst . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives is reported, which are further converted into novel ring systems . These syntheses often involve mild reaction conditions and offer high yields, indicating the efficiency of using morpholine derivatives as intermediates or catalysts in organic synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their chemical properties and biological activity. The synthesis of trans-2,5-disubstituted morpholines addresses the problem of regioselective hydroxyl activation and ring closure, which is essential for achieving the desired stereochemistry . Moreover, the synthesis of chiral morpholine derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, demonstrates the importance of molecular structure in the development of potential therapeutic agents .
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. Morpholinium bisulfate is used as a catalyst for the acylation of various substrates, including phenols and amines, under solvent-free conditions . It is also effective in the condensation reaction of indoles with carbonyl compounds . The use of 2-morpholinoethanesulfonic acid in the synthesis of isoindoloquinazolines under ultrasonication is another example of its role in facilitating chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis and biological evaluation of oxadiazole derivatives containing a morpholine moiety indicate their potential antibacterial activity . The second dissociation constant of a morpholine-based buffer, MOPSO, and its pH values at various temperatures and ionic strengths have been determined, showcasing the compound's utility in biological and chemical applications .
Scientific Research Applications
Organocatalyst in Synthesis
2-Morpholinoethanesulfonic acid hydrate has been used as an efficient organocatalyst in chemical synthesis. For instance, it facilitated the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, providing a novel route for preparing these derivatives (Labade, Shinde, & Shingare, 2013). Similarly, its application in the synthesis of isoindolo[2,1-a]quinazolines under ultrasonication at room temperature has been reported, demonstrating its role in greener chemistry (Bhagat et al., 2015).
Buffer System in Analytical Chemistry
In analytical chemistry, 2-Morpholinoethanesulfonic acid hydrate forms a part of buffer systems that enhance the performance of sensors and electrodes. For example, it was used in a buffer system to improve the detection limit and stability of a fluoride ion selective electrode (Fouskaki et al., 2003).
Influence on Macromolecular Interactions
The compound also affects interactions between biological buffers and macromolecules. Its impact on the phase transition of poly(N-isopropylacrylamide) was studied, revealing that it significantly alters the lower critical solution temperature of this compound (Taha, Gupta, Khoiroh, & Lee, 2011).
Catalyst in Organic Reactions
2-Morpholinoethanesulfonic acid hydrate has been used as a catalyst in organic reactions. For instance, its application in the TiO2-supported gold nanoparticle-catalyzed hydration of alkynes has been documented (Liang, Jasinski, Hammond, & Xu, 2015).
Modification of Voltammetric Procedures
The compound has also been used in modifications of voltammetric procedures for metal detection. It facilitated the determination of chromium in the presence of DTPA and nitrates, highlighting its utility in analytical chemistry (Korolczuk, 2000).
Interaction with Metal Ions
Studies have also explored how 2-Morpholinoethanesulfonic acid hydrate interacts with metal ions. For example, its copper binding properties were investigated, finding that it does not bind copper, making it suitable for metal speciation studies (Mash et al., 2003).
Applications in Nodulation Studies
In biological research, it has been used to stabilize pH in early nodulation studies of Medicago species, proving its effectiveness in maintaining pH without affecting plant growth or nodulation (Ewing & Robson, 1991).
Electrophoresis Method Development
The compound plays a role in developing capillary electrophoresis methods. Its use in optimizing the background electrolyte composition for the separation of L-ascorbic acid in different samples illustrates its application in this field (Spudeit et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIXQJBDGSIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145224-94-8 | |
Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80584934 | |
Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethanesulfonic acid hydrate | |
CAS RN |
1266615-59-1, 145224-94-8 | |
Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Morpholinoethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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